
1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea, also known as CPI-1189, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth and survival.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been shown to have various biochemical and physiological effects. In animal studies, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been found to reduce inflammation and oxidative stress, increase antioxidant activity, and improve cognitive function. It has also been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea in lab experiments is its well-established synthesis method and chemical stability. This makes it easy to obtain and use in various assays and experiments. However, one of the limitations of using 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea is its relatively low solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Another area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea and its potential side effects in vivo.
In conclusion, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea is a synthetic compound that has shown promising therapeutic potential in various diseases. Its well-established synthesis method, scientific research application, and potential future directions make it an interesting compound for further research and development.
Métodos De Síntesis
The synthesis of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea involves the reaction of cyclopentyl isocyanate with 4-methoxyaniline, followed by the addition of methylamine. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized and improved over the years to increase the yield and purity of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. In preclinical studies, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been studied for its potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(4-methoxyphenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(12-5-3-4-6-12)14(17)15-11-7-9-13(18-2)10-8-11/h7-10,12H,3-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDZGZQAEJKQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenoxy)methyl]-4-methyl-N-[2-(N-methylanilino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B7506640.png)
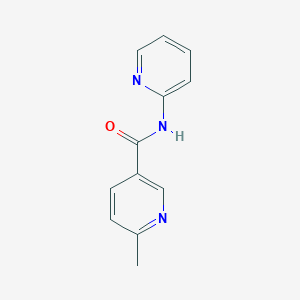
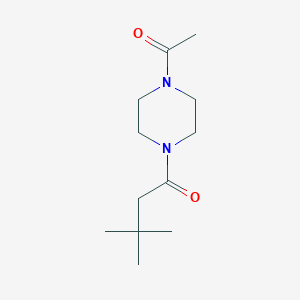
![1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506653.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506654.png)
![5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole](/img/structure/B7506659.png)
![N,N-dimethyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7506669.png)
![1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B7506682.png)
![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)
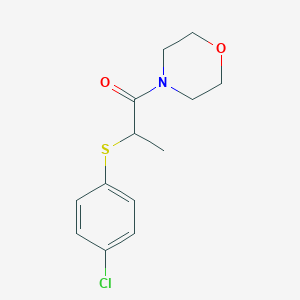
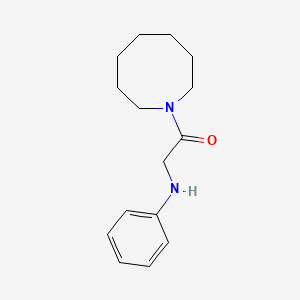
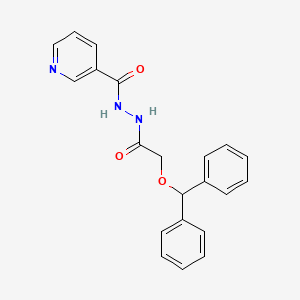
![3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B7506730.png)
![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506732.png)